1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).
Chemical Structure
The compound's chemical formula is C17H21N3O3 with a molecular weight of 317.37 g/mol. The structure features a pyrrolidine core substituted with a benzo[d][1,3]dioxole moiety and a benzylpiperazine group, which are thought to contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these cell lines were reported as follows:
- HepG2 : 2.38 µM
- HCT116 : 1.54 µM
- MCF7 : 4.52 µM
In comparison, the standard drug doxorubicin exhibited higher IC50 values of 7.46 µM for HepG2, 8.29 µM for HCT116, and 4.56 µM for MCF7, indicating that the compound may possess superior efficacy against these cancer types .
The anticancer mechanisms of this compound involve several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : It promotes apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicates that it induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzyl and piperazine groups can significantly influence the biological activity of the compound. For example:
- Substituents on the Benzyl Group : The presence of electron-withdrawing groups enhances potency.
- Piperazine Modifications : Variations in piperazine substituents can affect receptor binding affinity and selectivity .
Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy against multiple cancer cell lines using various assays:
- MTT Assay : Demonstrated dose-dependent cytotoxicity.
- Flow Cytometry : Used for apoptosis assessment showed increased annexin V-positive cells upon treatment with the compound.
Case Study 2: Receptor Binding Studies
Binding affinity studies revealed that the compound interacts with central nervous system targets, particularly:
- Dopamine Receptors : Exhibited moderate affinity towards D2 receptors.
- Serotonin Receptors : Showed potential as a serotonin receptor modulator, which may contribute to its anxiolytic effects .
Data Summary Table
Property | Value |
---|---|
Chemical Formula | C17H21N3O3 |
Molecular Weight | 317.37 g/mol |
IC50 (HepG2) | 2.38 µM |
IC50 (HCT116) | 1.54 µM |
IC50 (MCF7) | 4.52 µM |
Mechanisms | EGFR inhibition, Apoptosis induction, Cell cycle arrest |
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-22-13-19(25-10-8-24(9-11-25)14-17-4-2-1-3-5-17)23(28)26(22)15-18-6-7-20-21(12-18)30-16-29-20/h1-7,12,19H,8-11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBMLGMOMCZXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。